3-(Benzenesulfonyl)-6-fluoro-4-(4-methylpiperazin-1-yl)quinoline
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Overview
Description
3-(Benzenesulfonyl)-6-fluoro-4-(4-methylpiperazin-1-yl)quinoline is a useful research compound. Its molecular formula is C20H20FN3O2S and its molecular weight is 385.46. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Derivatives : Research by Chu and Claiborne (1987) describes the synthesis of similar compounds like 7-fluoro-8-(4-methylpiperazin-1-yl)-1,2,3,5-tetrahydro-5-oxopyrrolo[1,2-a]-quinoline-4-carboxylic acid. These syntheses involve condensation and cyclization reactions, indicating the compound's utility in creating heterocyclic structures (Chu & Claiborne, 1987).
Structural Analysis : The study by Jin Shen et al. (2012) on Marbofloxacin, a compound with a similar structure, discusses its crystal structure and molecular interactions. This highlights the compound's relevance in structural chemistry and molecular design (Shen et al., 2012).
Biological Applications
Fluorescent Probes for Zn2+ : Ohshima et al. (2010) report on the use of related compounds as fluorescent probes for zinc ions. This application is significant for biochemical studies involving zinc ion detection in cells (Ohshima et al., 2010).
Antibacterial Activity : The synthesis and evaluation of 2-substituted 6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids for antibacterial activity, as studied by Jung et al. (2001), suggest potential applications in developing new antibacterial agents (Jung et al., 2001).
Antitumor Agents : Research by Mamedov et al. (2022) on the synthesis of compounds with structures similar to 3-(Benzenesulfonyl)-6-fluoro-4-(4-methylpiperazin-1-yl)quinoline shows promising activity against cancer lines, indicating its potential in cancer therapy (Mamedov et al., 2022).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors
Mode of Action
It is likely that it interacts with its targets in a manner similar to other compounds in its class . The compound may bind to its target, causing conformational changes that affect the target’s function.
Biochemical Pathways
Similar compounds have been found to influence various biological activities, such as antiviral, anti-inflammatory, and anticancer activities
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound .
Result of Action
Similar compounds have shown various biological activities, suggesting that this compound may also have significant effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(Benzenesulfonyl)-6-fluoro-4-(4-methylpiperazin-1-yl)quinoline. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Properties
IUPAC Name |
3-(benzenesulfonyl)-6-fluoro-4-(4-methylpiperazin-1-yl)quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2S/c1-23-9-11-24(12-10-23)20-17-13-15(21)7-8-18(17)22-14-19(20)27(25,26)16-5-3-2-4-6-16/h2-8,13-14H,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHDZOOQWGIZTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.